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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

An In-depth Technical Review for Researchers and Drug Development Professionals

ZAP-180013 is a small molecule inhibitor initially identified for its ability to block the function of
Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor
(TCR) signaling pathway. More recent findings have revealed its potent inhibitory activity
against the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, positioning it
as a compound of significant interest for a range of inflammatory and autoimmune diseases.
This technical guide provides a comprehensive literature review and summary of the available
data on ZAP-180013, with a focus on its mechanism of action, experimental protocols, and
guantitative data.

Core Concepts: Mechanism of Action

ZAP-180013 exhibits a dual mechanism of action, targeting two key components of the
immune signaling cascade:

e ZAP-70 Inhibition: ZAP-180013 functions by disrupting the interaction between the ZAP-70
SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the
TCR complex.[1][2] This interaction is a crucial early step in the signal transduction cascade
that leads to T-cell activation, proliferation, and cytokine release. By preventing this
association, ZAP-180013 effectively dampens the adaptive immune response.

e NLRP3 Inflammasome Inhibition: Emerging research has identified ZAP-180013 as a potent
inhibitor of the NLRP3 inflammasome.[3] This multiprotein complex is a key component of
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the innate immune system, responsible for sensing a wide range of danger signals and
initiating an inflammatory response through the activation of caspase-1 and the subsequent
maturation and release of pro-inflammatory cytokines IL-13 and IL-18. Notably, ZAP-180013
has shown efficacy against MCC950-resistant NLRP3 variants, suggesting a distinct binding
site or mechanism of action.[3]

Quantitative Data Summary

The inhibitory potency of ZAP-180013 has been quantified in various in vitro assays. The
following table summarizes the key findings:

Target Assay Type IC50 Reference

Fluorescence
ZAP-70 o 1.8 uM [11[2]114]
Polarization (FP)

Time-Resolved
Fluorescence

ZAP-70 9.6 uM [1]
Resonance Energy

Transfer (TR-FRET)

(Alternative TR-FRET
ZAP-70 16.841 pM [1]
value)

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to
facilitate reproducibility and further investigation.

Fluorescence Polarization (FP) Assay for ZAP-70
Inhibition

This assay was utilized as the primary high-throughput screen to identify inhibitors of the ZAP-
70:ITAM interaction.

Principle: The assay measures the change in the polarization of fluorescently labeled ITAM
phosphopeptide (2pY) upon binding to the ZAP-70 protein. Small molecules that inhibit this
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interaction will displace the fluorescent peptide, leading to a decrease in fluorescence

polarization.

Detailed Protocol:

e Reagents:

[¢]

o

[e]

[e]

ZAP-70 protein
Fluorescently labeled ITAM-derived phosphopeptide (e.g., TAMRA-2pY)

Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01%
Tween-20, 0.01% Triton X-100)

ZAP-180013 or other test compounds dissolved in DMSO

e Procedure:

Dispense test compounds at various concentrations into a 384-well plate.

Add a pre-mixed solution of ZAP-70 protein and the fluorescently labeled 2pY peptide to
each well.

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

Measure the fluorescence polarization using a suitable plate reader with appropriate
excitation and emission filters.

Calculate the percent inhibition based on the polarization values of control wells (no
inhibitor) and wells with a saturating concentration of a known inhibitor or no ZAP-70
protein.

Determine the IC50 value by fitting the dose-response curve of percent inhibition versus
compound concentration.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for ZAP-70 Inhibition
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This orthogonal assay was used to confirm the hits from the primary FP screen.

Principle: This assay measures the FRET between a terbium-labeled streptavidin bound to
biotinylated ZAP-70 (donor) and an Alexa Fluor 488-labeled 2pY peptide (acceptor). Inhibition
of the ZAP-70:2pY interaction leads to a decrease in the FRET signal.

Detailed Protocol:

e Reagents:
o Biotinylated ZAP-70 protein
o Alexa Fluor 488-labeled 2pY peptide
o Terbium chelate-streptavidin

o Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NacCl, 1% glycerol, 1 mM TCEP, 0.01%
Tween-20, 0.01% Triton X-100)

o ZAP-180013 or other test compounds dissolved in DMSO
e Procedure:
o Dispense test compounds at various concentrations into a 384-well plate.

o Add a solution containing biotinylated ZAP-70, Alexa Fluor 488-2pY, and terbium chelate-
streptavidin to each well.

o Incubate the plate at room temperature.

o Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths
using a plate reader with a 340 nm excitation filter.

o Calculate the FRET ratio and determine the percent inhibition and IC50 values as
described for the FP assay.
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Cell-Based Assay for Inhibition of ZAP-70
Phosphorylation

This assay assesses the ability of ZAP-180013 to inhibit ZAP-70 activity within a cellular
context.

Principle: Jurkat cells, a human T-lymphocyte cell line, are stimulated to activate the TCR
signaling pathway. The phosphorylation of ZAP-70, a key indicator of its activation, is then
measured by immunoblotting.

Detailed Protocol:
e Cell Line: Jurkat cells

e Reagents:

[¢]

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

o

ZAP-180013 dissolved in DMSO

o

[¢]

Lysis buffer

o

Antibodies for immunoblotting: anti-phospho-ZAP-70, anti-ZAP-70, and a loading control
(e.g., anti-B-actin)

e Procedure:

o

Pre-treat Jurkat cells with varying concentrations of ZAP-180013 for 30 minutes.[5]

(¢]

Stimulate the cells by cross-linking with anti-CD3 and anti-CD28 antibodies for 5 minutes.

[5]

o

Lyse the cells and collect the protein lysates.

[¢]

Perform immunoblotting to detect the levels of phosphorylated ZAP-70 and total ZAP-70.
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o Quantify the band intensities to determine the dose-dependent inhibition of ZAP-70
phosphorylation by ZAP-180013.

Signaling Pathway and Experimental Workflow
Visualizations

To further elucidate the mechanisms and experimental designs, the following diagrams are

provided in the DOT language for Graphviz.

Signal Transduction

T-Cell Receptor Complex

phosphorylates
|  phosphoryates
TCR cD3 .
recruits
inhibits binding to ITAM
ZAP-180013

Downstream Signaling
(e.g., Calcium flux, MAPK activation)

Click to download full resolution via product page

Caption: ZAP-70 Signaling Pathway and the inhibitory action of ZAP-180013.
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Caption: Workflow for the Fluorescence Polarization (FP) assay.
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Caption: Logical flow of NLRP3 inflammasome inhibition by ZAP-180013.

Future Directions

The dual inhibitory role of ZAP-180013 against both ZAP-70 and the NLRP3 inflammasome
makes it a highly promising candidate for further preclinical and clinical development. Future

research should focus on:

« In Vivo Efficacy: Comprehensive studies in various animal models of autoimmune and

inflammatory diseases are needed to establish the in vivo efficacy, pharmacokinetics, and

pharmacodynamics of ZAP-180013. The reported efficacy in systemic and localized disease

models for NLRP3 inhibition warrants detailed investigation.[3]
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e NLRP3 Mechanism of Action: Elucidating the precise binding site and mechanism by which
ZAP-180013 inhibits the NLRP3 inflammasome, patrticularly in the context of MCC950
resistance, will be crucial for its development as a targeted therapy.

o Selectivity Profiling: A broader kinase and off-target profiling will be necessary to fully
understand the selectivity of ZAP-180013 and to anticipate any potential side effects.

 Structural Biology: Co-crystallization of ZAP-180013 with both ZAP-70 and components of
the NLRP3 inflammasome would provide invaluable insights for structure-based drug design
and optimization.

In conclusion, ZAP-180013 represents a novel chemical scaffold with the potential to modulate
both the adaptive and innate immune systems. The data gathered to date strongly supports its
continued investigation as a therapeutic agent for a wide range of inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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